5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole

Regiochemistry Structural isomerism NMR fingerprinting

Sourcing regioisomerically pure 5,5′-biisoxazole building blocks is challenging-generic isoxazole carboxylates cannot substitute for CAS 175277-13-1 in validated SAR programs. • 1H-NMR confirmed 5,5′-connectivity (H-4 diagnostic window δ 6.4-6.5 ppm) eliminates risk of 5,3′-linked isomer co-elution. • Zero H-bond donors / six H-bond acceptors enable CNS prodrug strategies; C4 methyl ester provides a defined handle for hydrolysis or amidation. • Custom synthesis available with 95-98% HPLC purity; bivalent ligand and PROTAC linker design ready.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
CAS No. 175277-13-1
Cat. No. B061784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole
CAS175277-13-1
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C(=O)OC)C2=CC=NO2
InChIInChI=1S/C9H8N2O4/c1-5-7(9(12)13-2)8(15-11-5)6-3-4-10-14-6/h3-4H,1-2H3
InChIKeyDHPRMYPNMBXVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Overview


5-(5-Isoxazolyl)-4-methoxycarbonyl-3-methylisoxazole (CAS 175277-13-1), systematically named methyl 3-methyl-[5,5′-biisoxazole]-4-carboxylate, is a heterocyclic building block belonging to the 5,5′-biisoxazole family [1]. Its structure features two directly connected isoxazole rings: an unsubstituted isoxazole ring linked via the C5 position to a 3-methyl-4-methoxycarbonyl-substituted isoxazole core. With a molecular formula of C9H8N2O4, molecular weight of 208.17 g/mol, and exactly zero hydrogen-bond donors alongside six hydrogen-bond acceptors, this compound presents a distinct physicochemical profile for medicinal chemistry and agrochemical scaffold design . The compound is commercially available primarily through custom synthesis from suppliers such as Apollo Scientific and MolCore, with typical reported purity specifications of 95–98% .

Biisoxazole scaffold synthesis with defined 5,5′-connectivity
Regioisomeric probe preparation for SAR studies
C4 methyl ester derivatization handle for library diversification

Differentiation from Generic Isoxazole Esters


Within the broader isoxazole-4-carboxylate class, seemingly minor structural variations produce non-interchangeable chemical and biological outcomes. The target compound carries a unique 3-methyl-4-methoxycarbonyl-5-(isoxazol-5-yl) substitution pattern on its core ring, distinguishing it from regioisomeric 3,5-disubstituted isoxazole-4-carboxylates (e.g., 5-methyl-3-aryl variants) and from 5-substituted isoxazole-3-carboxylate methyl esters [1]. Unlike mono-isoxazole scaffolds such as methyl 3-methylisoxazole-4-carboxylate (CAS 92234-50-9), which possess a single heterocyclic ring, the 5,5′-biisoxazole framework introduces an extended π-conjugated system that alters electronic distribution, molecular rigidity, and potential bivalent ligand binding modes relevant to receptor targets including AMPA receptors [2]. Furthermore, the methyl ester at position 4 provides a synthetic handle for further derivatization (hydrolysis to carboxylic acid or amidation) in ways that are geometrically restricted by the adjacent 5-isoxazolyl substituent, a feature not replicable by 3-carboxylate or 5-carboxylate regioisomers . Procurement decisions cannot default to generic “isoxazole carboxylate” sourcing; the specific CAS 175277-13-1 product is required to maintain synthetic route fidelity in programs where this scaffold has been validated.

Regioisomer 5,3′-linked biisoxazole analog (CAS 175277-12-0) may shift spatial orientation and SAR interpretation.
Mono-isoxazole Methyl 3-methylisoxazole-4-carboxylate lacks the second ring; bivalent geometry cannot be replicated.
Ester position C3-carboxylate regioisomers exhibit different electronic environment and may alter derivatization reactivity.

Quantitative Differentiation Evidence


Regioisomeric Connectivity and NMR Discrimination

The target compound is defined by the 5,5′-biisoxazole linkage, whereas close analogs such as methyl 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate (CAS 175277-12-0) possess a 5,3′-connection pattern. 1H-NMR chemical shift analysis of H-4 protons on isoxazole rings provides unambiguous discrimination: for 5,5′-linked biisoxazoles, the H-4 signal of the unsubstituted isoxazole ring appears as a characteristic doublet (J = 1.8–2.2 Hz) in the δ 6.2–6.8 ppm region, whereas 5,3′-linked analogs display a diagnostic upfield shift of 0.3–0.5 ppm for the corresponding proton due to altered ring-current effects [1]. This NMR fingerprinting method enables quantitative regioisomeric purity assessment superior to simple HPLC area%, which cannot distinguish connectivity isomers [1].

NMR regiochemistry
Class-level inference
H-4 doublet at δ 6.4–6.5 ppm (J ∼2.0 Hz) for 5,5′-linkage; 5,3′-linked isomer shows Δδ ∼0.3–0.5 ppm upfield shift
Supports unambiguous regioisomeric identity assignment via 1H-NMR fingerprinting.
HPLC area% alone cannot distinguish connectivity isomers.
Regiochemistry Structural isomerism NMR fingerprinting

Hydrogen-Bond Donor Profile and Permeability

CAS 175277-13-1 contains zero hydrogen-bond donors (HBD = 0), in contrast to the corresponding carboxylic acid analog 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid (CAS 849066-63-3), which has HBD = 1, and amide derivatives which have HBD ≥ 1 . Calculated topological polar surface area (tPSA) for the methyl ester is approximately 78 Ų versus 98–110 Ų for the acid form, predicting superior passive membrane permeability based on the established tPSA < 90 Ų threshold for blood-brain barrier penetration [1]. While direct experimental logP or permeability data for this compound remain unpublished, the computed property difference (ΔHBD = 0 vs. 1; ΔtPSA ≈ 20–32 Ų) represents a class-level physicochemical differentiation relevant for CNS-targeted library design [1].

HBD & tPSA profile
Class-level inference
HBD = 0; tPSA ≈ 78 Ų vs. carboxylic acid analog HBD = 1, tPSA ≈ 98–110 Ų
Indicates potential for enhanced passive permeability in CNS-targeted library design.
No experimental logP data available; computed property comparison only.
Physicochemical property Permeability Drug-likeness

Extended π-Conjugation in Bivalent Ligand Design

The 5,5′-biisoxazole core of CAS 175277-13-1 provides an extended π-conjugated system spanning two aromatic heterocycles, which is structurally absent in mono-isoxazole building blocks such as methyl 3-methylisoxazole-4-carboxylate (CAS 92234-50-9). In the AMPA receptor bivalent ligand series reported by Lavrov et al., bis(isoxazole) compounds with a 5,5′-linkage demonstrated positive allosteric modulation potentiating kainate-induced currents by up to 70% at 10⁻¹¹ M [1]. While CAS 175277-13-1 itself has not been directly tested in published electrophysiology assays, it represents the core synthetic precursor to the 5,5′-bis(isoxazole) scaffold class that produced these potent modulators. Mono-isoxazole ester scaffolds (e.g., methyl isoxazole-5-carboxylate, CAS 15055-81-9) lack the second isoxazole ring and therefore cannot engage the bivalent binding mode proposed for the 5,5′-biisoxazole series [1].

AMPA PAM scaffold
Class-level inference
5,5′-bis(isoxazole) class: up to 70% potentiation of kainate currents at 10⁻¹¹ M
Reported class-level bivalent ligand activity; mono-isoxazole esters lack this profile.
CAS 175277-13-1 is a synthetic precursor; not directly tested in patch-clamp assays.
Electronic structure π-conjugation Bivalent ligand design

Synthetic Accessibility at the C4 Ester Position

The methoxycarbonyl group at position 4 of the biisoxazole scaffold is strategically positioned for selective chemical manipulation without affecting the unsubstituted isoxazole ring at C5. In contrast, isoxazole-3-carboxylate methyl esters (e.g., 5-substituted isoxazole-3-carboxylate derivatives) position the ester at C3, where electronic effects from the adjacent ring oxygen modify the reactivity profile [1]. The 4-carboxylate regiochemistry, combined with the electron-withdrawing effect of the C5 isoxazolyl substituent, is predicted to accelerate base-catalyzed hydrolysis relative to 3-carboxylate isomers, though quantitative rate comparisons remain unpublished for this specific compound [1]. This regiochemical distinction becomes critical in parallel synthesis programs where selective deprotection or amidation at C4 must occur without affecting other functional handles on the biisoxazole core [1].

C4 ester reactivity
Class-level inference
C4 methoxycarbonyl activated by 5-isoxazolyl substituent; relative hydrolysis rate k(C4)/k(C3) estimated >1
Supports predictable selective derivatization in parallel library synthesis.
No direct kinetic data; electronic argument for rate difference.
Synthetic chemistry Functional group interconversion Library synthesis

Recommended Application Scenarios


AMPA Receptor PAM Scaffold Development

Given the class-level evidence that 5,5′-bis(isoxazole) derivatives act as potent AMPA receptor PAMs (potentiating kainate-induced currents up to 70% at 10⁻¹¹ M) [1], CAS 175277-13-1 serves as a strategic starting material for synthesizing novel bivalent ligands. Its 4-methoxycarbonyl group can be hydrolyzed to the carboxylic acid or directly amidated to introduce linker moieties connecting the biisoxazole core to additional pharmacophoric elements. The zero hydrogen-bond donor profile of the methyl ester may also facilitate prodrug strategies for CNS penetration.

Regioisomeric Probe Synthesis for SAR Studies

CAS 175277-13-1 provides a chemically defined 5,5′-biisoxazole connectivity that is unambiguously distinguishable from 5,3′-linked analogs (CAS 175277-12-0) via 1H-NMR fingerprinting (Δδ ~0.3–0.5 ppm for diagnostic H-4 protons) [2]. Medicinal chemistry programs exploring the spatial requirements of receptor binding pockets can use this compound to prepare matched molecular pairs comparing 5,5′- vs. 5,3′-biisoxazole geometries, enabling unambiguous interpretation of SAR.

Bivalent Ligand and PROTAC Linker Chemistry

The extended π-conjugated 5,5′-biisoxazole scaffold provides a rigid, aromatic core suitable for bivalent ligand design beyond AMPA receptors, including PROTAC (proteolysis-targeting chimera) linker design where conformational restriction can improve degradation selectivity [3]. The C4 methyl ester serves as a convenient anchor point for E3 ligase ligand attachment, while the unsubstituted isoxazole ring at the distal C5′ position remains available for further functionalization.

Custom Synthesis Quality Control Specifications

When sourcing CAS 175277-13-1 from custom synthesis suppliers (e.g., Apollo Scientific, MolCore), procurement teams should specify 1H-NMR-based regioisomeric purity verification using the H-4 chemical shift window δ 6.4–6.5 ppm as the diagnostic region for correct 5,5′-connectivity [2]. HPLC purity alone (typically 95–98%) is insufficient to distinguish this compound from its 5,3′-linked isomer, which may co-elute under standard reverse-phase conditions.

Application
Selection Property
Validation Focus
AMPA receptor modulator scaffold synthesis
5,5′-bis(isoxazole) geometry; C4 ester handle for linker attachment
Class-level PAM activity in electrophysiology models
Regioisomeric probe preparation for SAR
NMR fingerprinting (H-4 δ 6.4–6.5 ppm) for 5,5′ vs. 5,3′ assignment
Regioisomeric purity beyond HPLC area%
Bivalent ligand / PROTAC linker design
Rigid π-conjugated core; distal C5′ position for further functionalization
Conformational restriction and linker geometry optimization
Custom synthesis quality control
1H-NMR-based regioisomeric identity verification
H-4 chemical shift window for correct 5,5′-connectivity
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